5-Ethynyl-1H-pyrazolo[4,3-b]pyridine
Overview
Description
5-Ethynyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It has a molecular weight of 143.15 . The IUPAC name for this compound is 5-ethynyl-1H-pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis
1H-pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions of 1H-pyrazolo[3,4-b]pyridines have been widely studied . The synthetic methods are classified based on how well studied the pyrazolopyridine fragment is .Physical and Chemical Properties Analysis
5-Ethynyl-1H-pyrazolo[3,4-b]pyridine is a solid compound . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Synthesis Methods
The compound 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine and its derivatives are primarily used in the synthesis of complex heterocyclic compounds. These compounds are crucial in various fields including medicinal chemistry due to their diverse biological activities.
Ultrasound-promoted Synthesis : Fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines are synthesized using a three-component regioselective reaction under ultrasound irradiation. This method is notable for its short reaction times and high yields, exemplifying the compound's role in efficient synthetic processes (Nikpassand et al., 2010).
Diversity and Biomedical Applications : The structural diversity of pyrazolo[3,4-b]pyridines is vast, with over 300,000 derivatives documented. This review highlights the variety of substituents and synthetic methods, underscoring the compound's versatility in biomedical applications (Donaire-Arias et al., 2022).
Precursors in Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are utilized as precursors in Sonogashira-type cross-coupling reactions, leading to various condensed pyrazoles. The synthesis demonstrates the compound's role in constructing complex molecular structures (Arbačiauskienė et al., 2011).
Condensation Reactions : Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products are synthesized via condensation of pyrazole-5-amine derivatives with activated carbonyl groups, showcasing the compound's application in creating N-fused heterocycles (Ghaedi et al., 2015).
Building Blocks in Heterocyclic Synthesis : 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-1H-pyrazole-4-carbonitrile serves as a precursor in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives, highlighting its role as a building block in synthesizing diverse heterocyclic compounds (Harb et al., 2005).
Drug Discovery and Kinase-focused Library
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones are identified as a potential scaffold in drug-discovery, particularly for ATP-competitive binding to kinase enzymes. The development of a library of compounds for screening against kinases and cancer drug targets is a direct application in medicinal chemistry (Smyth et al., 2010).
Electronic and Photovoltaic Applications
Pyrazolo[4,3-b]pyridine derivatives are explored for their electronic and photovoltaic properties. The study of their thermal stability, crystalline structure, optical properties, and device characteristics indicates potential applications in electronic devices and solar cells (El-Menyawy et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine family have shown interactions with various targets, including janus kinase, cyclin-dependent kinase, phosphodiesterase i, and sphingosine-1-phosphate receptor 2 .
Mode of Action
It is known that the pyrazolo[3,4-b]pyridine scaffold is aromatic, stable, flat, and polarized, which could influence its interaction with its targets .
Biochemical Pathways
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine family have been found to affect various pathways related to their targets .
Pharmacokinetics
The compound’s molecular weight (14315) and its solid physical form could potentially influence its bioavailability .
Result of Action
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine family have shown cytotoxic activities against various cell lines .
Action Environment
The compound is recommended to be stored sealed in dry conditions at 2-8°c, which could potentially influence its stability .
Biochemical Analysis
Biochemical Properties
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. For example, this compound has been found to inhibit the kinase activity of ZAK (Sterile Alpha Motif and Leucine Zipper Containing Kinase AZK) with high potency . This inhibition occurs through the binding of this compound to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream signaling molecules. Additionally, this compound has been reported to interact with other proteins involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This activation is mediated through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death. Furthermore, this compound has been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase, thereby preventing the progression of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, leading to the modulation of cellular processes. At the molecular level, this compound exerts its effects through the inhibition of kinase activity, as mentioned earlier. The binding of this compound to the ATP-binding site of kinases prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways. Additionally, this compound has been shown to modulate gene expression by influencing the activity of transcription factors and other regulatory proteins . These molecular interactions ultimately lead to changes in cellular function, including the induction of apoptosis and inhibition of cell proliferation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the degradation of this compound, resulting in the formation of degradation products that may affect its biological activity. In in vitro studies, the long-term effects of this compound on cellular function have been evaluated, revealing that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. These studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth and induction of apoptosis . At very high doses, this compound has been associated with toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful optimization of the dosage is necessary to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body . These metabolic processes can affect the pharmacokinetics and pharmacodynamics of the compound, influencing its therapeutic efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound is transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize primarily in the cytoplasm and nucleus of cells, where it interacts with various biomolecules to exert its effects . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . For example, the presence of nuclear localization signals (NLS) on the compound can facilitate its transport into the nucleus, where it can modulate gene expression and other nuclear processes .
Properties
IUPAC Name |
5-ethynyl-1H-pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-4-7-8(10-6)5-9-11-7/h1,3-5H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMUELCRMSDBAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=C(C=C1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285035 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-56-8 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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